molecular formula C11H19NO4 B3046999 N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid CAS No. 1335042-22-2

N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid

Cat. No.: B3046999
CAS No.: 1335042-22-2
M. Wt: 229.27
InChI Key: OJUKQCSALXKTPH-UHFFFAOYSA-N
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Description

N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid derivative The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Mechanism of Action

Target of Action

N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid, also known as 3-{[(tert-butoxy)carbonyl]amino}-3-methylpent-4-enoic acid, is a complex organic compoundIt’s known that boc-protected amino acids, like this compound, are widely used in peptide synthesis .

Mode of Action

The compound acts as a protective group for amines, especially in peptide synthesis . The Boc group is stable towards most nucleophiles and bases, making it an important and popular protective group for amines . It can be easily introduced and readily removed under a variety of conditions .

Biochemical Pathways

The compound plays a crucial role in the synthesis of peptides. It’s involved in the protection and deprotection of amines, which is a fundamental transformation in organic synthesis, especially in peptide chemistry

Pharmacokinetics

As a boc-protected amino acid, it’s likely to have unique pharmacokinetic properties that allow it to effectively protect amines during peptide synthesis .

Result of Action

The primary result of the action of this compound is the protection of amines during peptide synthesis . This allows for the successful synthesis of peptides without unwanted side reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the use of certain catalysts can enhance the efficiency of the Boc protection process . Furthermore, the compound’s action can be conducted in a variety of solvents, indicating its stability in different chemical environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out under aqueous or anhydrous conditions, often in solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .

Industrial Production Methods

Industrial production of Boc-protected amino acids generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance efficiency and productivity. For example, the use of H-BEA zeolite as a catalyst in a continuous flow reactor has been shown to afford high yields of Boc-protected amines .

Chemical Reactions Analysis

Types of Reactions

N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid (TFA) for deprotection, and bases like sodium hydroxide (NaOH) for protection. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, deprotection of the Boc group yields the free amine, while oxidation or reduction reactions can lead to various functionalized derivatives .

Scientific Research Applications

N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid is unique due to its specific structural features, including the presence of a double bond and a methyl group on the pent-4-enoic acid backbone.

Properties

IUPAC Name

3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-6-11(5,7-8(13)14)12-9(15)16-10(2,3)4/h6H,1,7H2,2-5H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUKQCSALXKTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC(=O)O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101162232
Record name 4-Pentenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101162232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335042-22-2
Record name 4-Pentenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1335042-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pentenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101162232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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